Dipentaerythrityl hexacaprate

Catalog No.
S526252
CAS No.
107001-12-7
M.F
C70H130O13
M. Wt
1179.8 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipentaerythrityl hexacaprate

CAS Number

107001-12-7

Product Name

Dipentaerythrityl hexacaprate

IUPAC Name

[3-decanoyloxy-2-[[3-decanoyloxy-2,2-bis(decanoyloxymethyl)propoxy]methyl]-2-(decanoyloxymethyl)propyl] decanoate

Molecular Formula

C70H130O13

Molecular Weight

1179.8 g/mol

InChI

InChI=1S/C70H130O13/c1-7-13-19-25-31-37-43-49-63(71)78-57-69(58-79-64(72)50-44-38-32-26-20-14-8-2,59-80-65(73)51-45-39-33-27-21-15-9-3)55-77-56-70(60-81-66(74)52-46-40-34-28-22-16-10-4,61-82-67(75)53-47-41-35-29-23-17-11-5)62-83-68(76)54-48-42-36-30-24-18-12-6/h7-62H2,1-6H3

InChI Key

HWGKTCLOBSICTE-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCC)(COC(=O)CCCCCCCCC)COC(=O)CCCCCCCCC)(COC(=O)CCCCCCCCC)COC(=O)CCCCCCCCC

Solubility

Soluble in DMSO

Synonyms

Dipentaerythrityl hexacaprate; Dipentaerythrityl hexa C10 acid esters; dipentaerythritol hexacaprate.

Canonical SMILES

CCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCC)(COC(=O)CCCCCCCCC)COC(=O)CCCCCCCCC)(COC(=O)CCCCCCCCC)COC(=O)CCCCCCCCC

Description

The exact mass of the compound Dipentaerythrityl hexacaprate is 1178.9511 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dipentaerythrityl hexacaprate is a complex chemical compound classified as a hexaester derived from a mixture of caprylic acid (octanoic acid) and capric acid (decanoic acid), combined with a dimer of pentaerythritol. Its systematic name includes various structural components, highlighting its intricate molecular architecture. The compound has a molecular weight of approximately 672.89 g/mol and is represented by the chemical formula C10H22O7xC10H20O2xC8H16O2xC5H10O2C_{10}H_{22}O_{7}\cdot x\,C_{10}H_{20}O_{2}\cdot x\,C_{8}H_{16}O_{2}\cdot x\,C_{5}H_{10}O_{2} . It is primarily used in cosmetic formulations due to its emulsifying properties, skin conditioning abilities, and role as a viscosity controller.

Typical of esters. It can undergo hydrolysis in the presence of water, leading to the formation of the corresponding acids (caprylic and capric) and pentaerythritol. This reaction is catalyzed by acids or bases and can be represented as follows:

Dipentaerythrityl hexacaprate+H2OCaprylic acid+Capric acid+Pentaerythritol\text{Dipentaerythrityl hexacaprate}+H_2O\rightarrow \text{Caprylic acid}+\text{Capric acid}+\text{Pentaerythritol}

Additionally, it can participate in transesterification reactions with other alcohols or acids, modifying its structure and properties .

The synthesis of dipentaerythrityl hexacaprate typically involves the esterification process between pentaerythritol and a mixture of caprylic and capric acids. This reaction is usually facilitated by the presence of catalysts such as sulfuric acid or other acid catalysts under controlled temperature conditions. The general steps include:

  • Preparation of Reactants: Pentaerythritol and fatty acids are measured and prepared.
  • Esterification Reaction: The reactants are mixed in the presence of a catalyst at elevated temperatures.
  • Purification: The resulting product is purified to remove unreacted materials and by-products through distillation or crystallization methods.

This method ensures the formation of the desired hexaester with specific properties suitable for cosmetic applications .

Dipentaerythrityl hexacaprate finds extensive use in various applications, particularly in cosmetics and personal care products. Its primary applications include:

  • Emulsifier: Facilitates the stable mixing of oil and water phases in creams and lotions.
  • Skin Conditioning Agent: Enhances moisture retention and improves skin texture.
  • Viscosity Controller: Adjusts the thickness of formulations to achieve desired consistencies.
  • Film-forming Agent: Provides a protective barrier on the skin, enhancing product performance .

It is commonly found in moisturizers, sunscreens, hair conditioners, and other personal care products.

Interaction studies involving dipentaerythrityl hexacaprate focus on its compatibility with other cosmetic ingredients. Research indicates that it can effectively stabilize emulsions when combined with surfactants and thickeners. Its ability to interact positively with various fatty acids enhances its effectiveness as an emollient and moisturizer . Additionally, it shows low reactivity with common preservatives used in cosmetics, which helps maintain product stability over time.

Several compounds share structural similarities with dipentaerythrityl hexacaprate, particularly within the category of fatty acid esters. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Properties
Dipentaerythrityl hexacaprateHexaesterEmulsifying agent, skin conditioning
Dipentaerythrityl hexaheptanoateHexaesterSimilar emulsifying properties but different fatty acids
Pentaerythritol tetrastearateTetraesterUsed primarily for thickening; less moisturizing
Glyceryl stearateEsterCommon emulsifier; less effective as an emollient
Sorbitan stearateEsterEmulsifier; less skin conditioning capability

Dipentaerythrityl hexacaprate stands out due to its unique combination of caprylic and capric acids, which enhances its moisturizing capabilities while maintaining stability in formulations .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

24.1

Exact Mass

1178.9511

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

155YJ69KC3

Other CAS

107001-12-7

Wikipedia

Dipentaerythrityl hexacaprate

Dates

Modify: 2024-02-18
1: Shrestha LK, Sato T, Shrestha RG, Hill J, Ariga K, Aramaki K. Structure and rheology of reverse micelles in dipentaerythrityl tri-(12-hydroxystearate)/oil systems. Phys Chem Chem Phys. 2011 Mar 21;13(11):4911-8. doi: 10.1039/c0cp02024a. Epub 2011 Feb 18. PubMed PMID: 21331416.
2: Laliberté D, Maris T, Sirois A, Wuest JD. Molecular tectonics. Dendritic construction of porous hydrogen-bonded networks. Org Lett. 2003 Dec 11;5(25):4787-90. PubMed PMID: 14653674.

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